molecular formula C17H21Cl2NO2 B5967127 2-acetyl-1-(2,3-dichlorophenyl)octahydro-4a(2H)-isoquinolinol

2-acetyl-1-(2,3-dichlorophenyl)octahydro-4a(2H)-isoquinolinol

Cat. No. B5967127
M. Wt: 342.3 g/mol
InChI Key: UKSJJGUEFDJHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-1-(2,3-dichlorophenyl)octahydro-4a(2H)-isoquinolinol is a compound that belongs to the class of isoquinolinol derivatives. This compound has shown potential in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-acetyl-1-(2,3-dichlorophenyl)octahydro-4a(2H)-isoquinolinol is not fully understood. However, studies have shown that it acts as a partial agonist of the dopamine D2 receptor. This results in the modulation of dopaminergic neurotransmission, which is involved in the regulation of mood, motivation, and reward. It is also believed to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
2-acetyl-1-(2,3-dichlorophenyl)octahydro-4a(2H)-isoquinolinol has been found to have various biochemical and physiological effects. Studies have shown that it can increase the release of dopamine and other neurotransmitters in the brain. It has also been found to increase the expression of certain genes involved in the regulation of neurotransmission. Additionally, it has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-acetyl-1-(2,3-dichlorophenyl)octahydro-4a(2H)-isoquinolinol in lab experiments is its unique properties. It has been found to have a significant effect on the central nervous system, making it a potential candidate for the treatment of various neurological disorders. Additionally, it has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer and cardiovascular disease. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are various future directions for the research of 2-acetyl-1-(2,3-dichlorophenyl)octahydro-4a(2H)-isoquinolinol. One of the most promising areas of research is in the development of new treatments for neurological disorders such as depression, schizophrenia, and addiction. Additionally, it has potential applications in the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 2-acetyl-1-(2,3-dichlorophenyl)octahydro-4a(2H)-isoquinolinol can be achieved through various methods. One of the most common methods involves the reaction of 2,3-dichlorobenzaldehyde with cyclohexanone in the presence of sodium borohydride and acetic acid. This reaction results in the formation of the desired compound. Other methods of synthesis include the use of palladium catalysts and hydrogenation.

Scientific Research Applications

2-acetyl-1-(2,3-dichlorophenyl)octahydro-4a(2H)-isoquinolinol has shown potential in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has a significant effect on the central nervous system. It has been found to act as a partial agonist of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This makes it a potential candidate for the treatment of various neurological disorders such as depression, schizophrenia, and addiction.

properties

IUPAC Name

1-[1-(2,3-dichlorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c1-11(21)20-10-9-17(22)8-3-2-6-13(17)16(20)12-5-4-7-14(18)15(12)19/h4-5,7,13,16,22H,2-3,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSJJGUEFDJHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCCCC2C1C3=C(C(=CC=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.